

# An In-depth Technical Guide to 4-Methoxybenzamide: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methoxybenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **4-Methoxybenzamide** (also known as p-Anisamide). A versatile chemical intermediate, this compound serves as a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals.<sup>[1][2]</sup> Its structure, featuring an electron-donating methoxy group and a polar amide group, makes it a valuable scaffold for developing novel therapeutic molecules.<sup>[3]</sup>

## Chemical Structure and Identifiers

**4-Methoxybenzamide** is an organic compound consisting of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>) and an amide functional group (-CONH<sub>2</sub>).<sup>[1]</sup> These groups are in a para (1,4) substitution pattern on the aromatic ring.

Table 1: Structural and Chemical Identifiers

Identifier	Value
IUPAC Name	4-methoxybenzamide[4]
CAS Number	3424-93-9[4][5]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [4][5]
SMILES String	COc1ccc(cc1)C(N)=O[5]
InChI Key	GUCPYIYFQVTFSI-UHFFFAOYSA-N[4][5]
Synonyms	p-Anisamide, 4-Methoxy-benzamide, p-Methoxybenzamide[1][6]

## Physicochemical Properties

At room temperature, **4-Methoxybenzamide** presents as a white crystalline solid.[1] It is primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 2: Physicochemical Data for **4-Methoxybenzamide**

Property	Value
Molecular Weight	151.16 g/mol [4][5]
Melting Point	164-167 °C[5][6][7]
Boiling Point	295.8 °C at 760 mmHg[1]
Density	1.143 g/cm <sup>3</sup> [1]
Flash Point	161.5 °C[1]
pKa	16.34 ± 0.50 (Predicted)[7]
LogP	1.49440[1]
Topological Polar Surface Area	52.3 Å <sup>2</sup> [4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxybenzamide**. Key data from various analytical methods are summarized below.

Table 3: Spectroscopic Data Summary

Technique	Key Data Points
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 7.89 (d, 2H), 7.24 (s, 1H, NH), 6.99 (d, 2H), 3.81 (s, 3H, OCH $_3$ )[8]
Mass Spec (EI)	m/z values: 151 (M+), 135, 107, 92, 77[4]
Infrared (IR)	Key absorptions characteristic of amide and ether functional groups.[4]

## Synthesis and Experimental Protocols

**4-Methoxybenzamide** is produced synthetically and is not known to occur naturally.[1] A common and efficient laboratory-scale synthesis involves a two-step process starting from 4-methoxybenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 4-methoxybenzoyl chloride, using thionyl chloride. The subsequent step involves the reaction of this acid chloride with ammonia to form the final amide product.[1][7]

### Experimental Protocol: Synthesis from 4-Methoxybenzoic Acid

This protocol details the synthesis of **4-Methoxybenzamide** via an acid chloride intermediate.

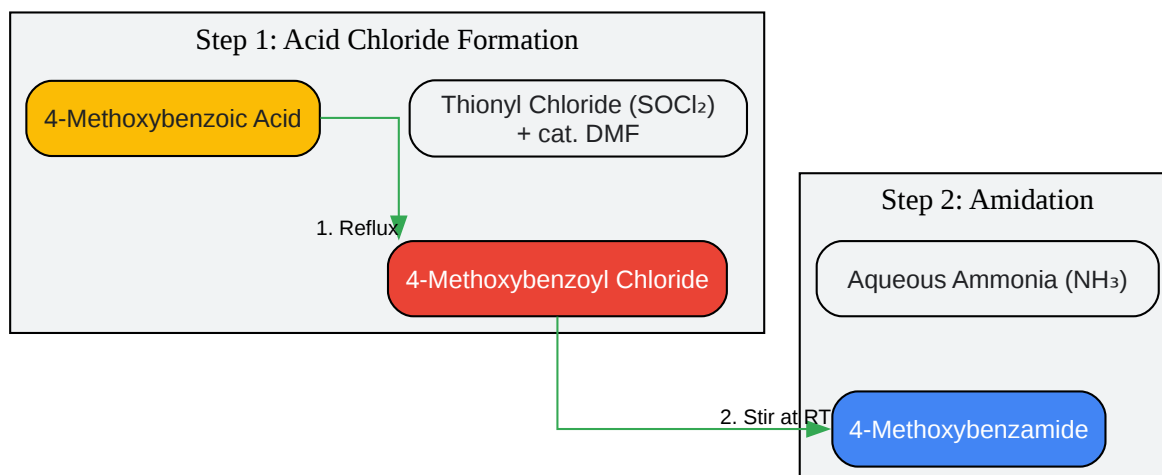
#### Step 1: Synthesis of 4-Methoxybenzoyl Chloride[1][7]

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a fume hood, add 4-methoxybenzoic acid (1.0 equivalent).
- Cautiously add an excess of thionyl chloride ( $\text{SOCl}_2$ ), typically 2-3 equivalents.
- Add a catalytic amount (1-2 drops) of dimethylformamide (DMF).

- Stir the mixture at room temperature. The evolution of HCl and SO<sub>2</sub> gas will be observed.
- Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.<sup>[1]</sup>

#### Step 2: Synthesis of **4-Methoxybenzamide**<sup>[7]</sup>

- To a cold (5 °C) aqueous ammonia solution (25%), add the 4-methoxybenzoyl chloride prepared in Step 1, dissolved in a suitable solvent like Tetrahydrofuran (THF), in a dropwise manner.
- Stir the reaction mixture vigorously at room temperature for approximately 3 hours.
- The resulting solid precipitate is collected by filtration.
- Wash the solid with water and dry thoroughly to yield **4-Methoxybenzamide**.
- The crude product can be further purified by recrystallization from a suitable solvent if necessary.



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Caption: Synthesis workflow for **4-Methoxybenzamide**.

## Applications in Research and Drug Development

**4-Methoxybenzamide** is a key intermediate in the synthesis of a wide array of organic molecules.[1] Its derivatives have been investigated for a range of biological activities, making it a compound of significant interest to the pharmaceutical industry.[2][3]

- **Antimicrobial and Anticancer Agents:** Researchers have used the **4-methoxybenzamide** core to design and synthesize novel compounds with potential antimicrobial and anticancer properties.[3]
- **Tyrosinase Inhibitors:** Schiff base derivatives of **4-methoxybenzamide** have been evaluated for their ability to inhibit tyrosinase, an enzyme relevant in cosmetic and medicinal applications.[3]
- **Antiviral Research:** Structurally related N-phenylbenzamide derivatives have shown potential antiviral activity, for instance, against the Hepatitis B Virus (HBV), by upregulating the host restriction factor APOBEC3G.

The high gastrointestinal absorption and blood-brain barrier permeability of this compound class further enhance its appeal in pharmacokinetic studies for drug development.[3]

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